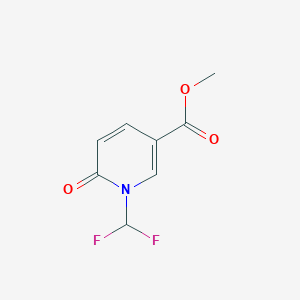
1-(二氟甲基)-6-氧代-1,6-二氢吡啶-3-甲酸甲酯
描述
Difluoromethylation is a process based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . This field of research has benefited from the invention of multiple difluoromethylation reagents . A compound called 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, which has a similar structure to the compound you asked about, is used commercially as an intermediate to seven fungicides .
Synthesis Analysis
The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics .科学研究应用
Late-Stage Difluoromethylation in Organic Synthesis
The introduction of difluoromethyl groups into organic molecules has become increasingly important. Researchers have explored X–CF2H bond formation, where X represents carbon (sp), carbon (sp2), carbon (sp3), oxygen, nitrogen, or sulfur. Metal-based methods, both stoichiometric and catalytic, have been developed to transfer CF2H to sp2 carbon sites. Additionally, Minisci-type radical chemistry has enabled difluoromethylation of C(sp2)–H bonds, particularly in heteroaromatics. While stereoselective difluoromethylation remains limited, recent breakthroughs include site-selective installation of CF2H onto large biomolecules like proteins .
Electrostatic Effects in Antifungal Activity
In a study involving related compounds, the electropositivity of certain functional groups significantly influenced antifungal activity. Understanding the electrostatic interactions of the difluoromethyl group in Methyl 1-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate could shed light on its potential as an antifungal agent .
Difluoromethylation of Heterocycles via Radical Processes
Functionalizing fluorine-containing heterocycles is crucial for drug discovery. The difluoromethyl group plays a pivotal role in modifying these core moieties. Investigating radical-based difluoromethylation processes could lead to novel pharmacologically active compounds .
Designing Fungicidally Active Succinate Dehydrogenase Inhibitors
Researchers have synthesized fungicidally active succinate dehydrogenase inhibitors by incorporating difluoromethyl and methyl-bearing rings into the acid component. These compounds mimic similar-substituted pyrazole carboxamides and hold promise for antifungal applications .
Fluorine Substitution and Conformational Effects
Variable fluorine substitution can influence the conformation of molecules. Investigating how the difluoromethyl group affects the overall shape and properties of Methyl 1-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate is essential for understanding its behavior in biological systems .
Process Chemistry and Pharmaceutical Relevance
Advancements in difluoromethylation have streamlined access to molecules with pharmaceutical relevance. Researchers continue to explore novel reagents and methods, aiming to enhance synthetic efficiency and expand the toolbox for drug discovery .
未来方向
Difluoromethylation is a field of research that has seen significant advances in recent years . The state-of-the-art advances in difluoromethylation of heterocycles via a radical process have been summarized in a review . These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
作用机制
Target of Action
Compounds with similar structures, such as 3-(difluoromethyl)-1-methyl-1h-pyrazole-4-carboxylic acid, are known to inhibitsuccinate dehydrogenase (SDHI) . SDHI is a key enzyme in the mitochondrial respiration chain and plays a crucial role in energy production .
Mode of Action
This inhibition disrupts the tricarboxylic acid cycle, leading to energy deprivation and eventual death of the pathogen .
Biochemical Pathways
The compound likely affects the tricarboxylic acid cycle by inhibiting succinate dehydrogenase . This inhibition disrupts the energy production process, leading to the death of the pathogen
Pharmacokinetics
Related compounds with difluoromethyl groups are known to have improved lipophilicity, which can enhance bioavailability .
Result of Action
The result of the compound’s action is likely the inhibition of energy production in the pathogen, leading to its death . .
Action Environment
It’s worth noting that related compounds with difluoromethyl groups have been found to retain their radical scavenging capabilities in non-polar environments, suggesting potential stability in various conditions .
属性
IUPAC Name |
methyl 1-(difluoromethyl)-6-oxopyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3/c1-14-7(13)5-2-3-6(12)11(4-5)8(9)10/h2-4,8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWZUVCHYMYFBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C(=O)C=C1)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(1-Methyl-1H-indol-3-YL)ethyl]amine hydrochloride](/img/structure/B3022255.png)
![{[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride](/img/structure/B3022256.png)
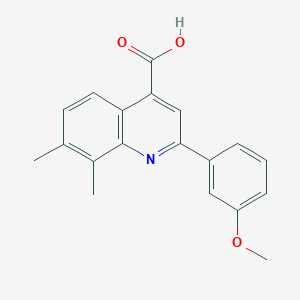
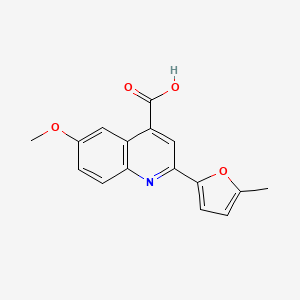
![Methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B3022260.png)
![Methyl [1-(4-fluorobenzoyl)piperidin-4-yl]acetate](/img/structure/B3022261.png)
![3-[(4-Methylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B3022262.png)
![2-[1-[[(4-methylphenyl)sulfonylamino]methyl]cyclohexyl]acetic Acid](/img/structure/B3022263.png)


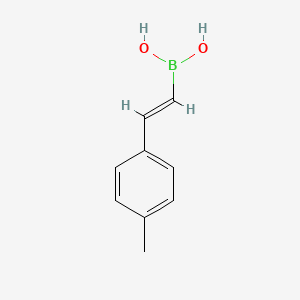
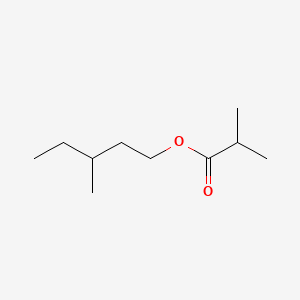
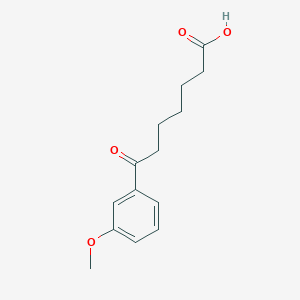
![2'-Methyl-[2,4']bipyridinyl](/img/structure/B3022277.png)